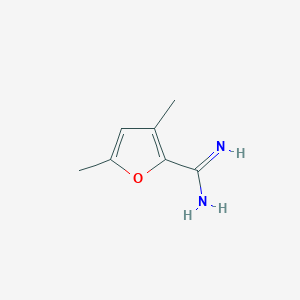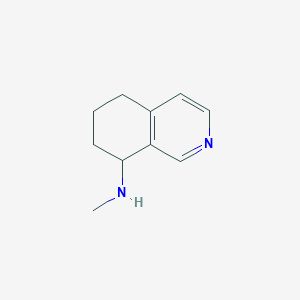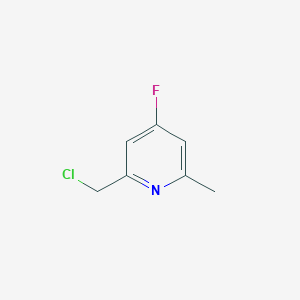
2-(Chloromethyl)-4-fluoro-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-fluoro-6-methylpyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-6-methylpyridine typically involves the chloromethylation of 4-fluoro-6-methylpyridine. One common method is the reaction of 4-fluoro-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve efficiency and reduce environmental impact.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group, while reduction of the fluorine atom is less common due to its strong bond strength.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Methyl-substituted pyridines.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorinated and chlorinated pyridine derivatives on biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-fluoro-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the chloromethyl group can facilitate covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-4-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-(Chloromethyl)-6-fluoropyridine: Lacks the methyl group, which can affect the compound’s steric properties and reactivity.
4-Fluoro-6-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-(Chloromethyl)-4-fluoro-6-methylpyridine is unique due to the combination of the chloromethyl, fluorine, and methyl substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7ClFN |
|---|---|
Poids moléculaire |
159.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-fluoro-6-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |
Clé InChI |
LUESDQILSAFVHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
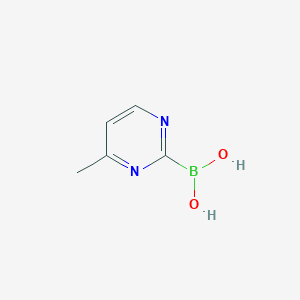
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

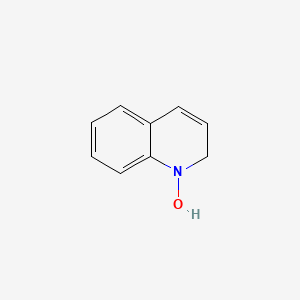


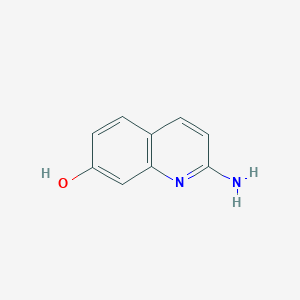
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
